3-Ethylcyclopentane-1,2-dione

Description

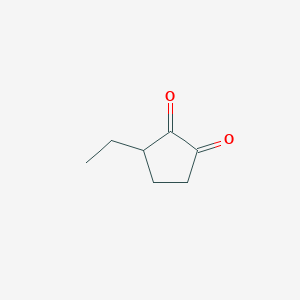

Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVYBPVLSILURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860270 | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13494-08-1 | |

| Record name | 3-Ethyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclopentanedione, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanistic Pathways of 3-Ethylcyclopentane-1,2-dione

Executive Summary

3-Ethylcyclopentane-1,2-dione, and its predominant tautomer 3-ethyl-2-hydroxy-2-cyclopenten-1-one, represents a significant structural motif in organic chemistry.[1] This vicinal diketone is not only a component of natural product chemistry but also serves as a valuable building block in the synthesis of more complex molecules. Furthermore, the cyclopentane-1,2-dione scaffold has been identified as a potential bio-isostere for the carboxylic acid functional group, making it a target of interest for professionals in drug development and medicinal chemistry.[2] This guide provides an in-depth exploration of a primary synthetic route to this compound, focusing on the core chemical principles and reaction mechanisms. The narrative is structured to provide both theoretical understanding and practical, field-proven insights for researchers and scientists.

Foundational Concepts: Structure and Synthetic Strategy

Tautomerism in Cyclopentane-1,2-diones

It is crucial to recognize that 1,2-dicarbonyl compounds with an available α-hydrogen, such as this compound, exist in equilibrium with their enol tautomers. For the cyclopentane-1,2-dione system, this equilibrium heavily favors the enolic form, 2-hydroxy-3-ethylcyclopent-2-en-1-one, due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond.[2][3] Throughout this guide, "this compound" will refer to this equilibrium mixture, which is predominantly the enol tautomer.

Overview of Synthetic Approaches

The formation of a cyclic vicinal diketone (α-diketone) can be achieved through several strategic approaches. A common method involves the α-oxidation of a corresponding monoketone precursor, for instance, using selenium dioxide (Riley oxidation).[4] However, a more convergent and fundamental approach involves constructing the carbon skeleton and the dione functionality simultaneously through a base-catalyzed condensation reaction. This guide will focus on a robust condensation pathway involving the reaction of a substituted glutarate ester with diethyl oxalate, followed by an intramolecular cyclization. This method provides a clear and powerful illustration of core organic chemistry principles, including the Claisen and Dieckmann condensations.

The Dieckmann Condensation Pathway: A Mechanistic Deep Dive

The selected pathway for in-depth analysis is a one-pot reaction sequence that combines an intermolecular Claisen condensation with an intramolecular Dieckmann condensation. The overall strategy is to first couple diethyl 3-ethylglutarate with diethyl oxalate, and then induce ring closure to form the five-membered dione system.

Overall Reaction Scheme:

-

Reactants: Diethyl 3-ethylglutarate and Diethyl oxalate

-

Reagent: Sodium ethoxide (NaOEt)

-

Process: Intermolecular Claisen condensation, followed by intramolecular Dieckmann condensation, and concluding with acidic workup for hydrolysis and decarboxylation.

Step-by-Step Mechanism

The reaction proceeds through several distinct, sequential steps, each governed by fundamental principles of carbonyl chemistry.

-

Enolate Formation (Initiation): The reaction is initiated by a strong base, typically sodium ethoxide. The ethoxide anion abstracts an acidic α-proton from diethyl 3-ethylglutarate. This deprotonation preferentially occurs at the less sterically hindered α-carbon, forming a nucleophilic enolate intermediate. The choice of an alkoxide base that matches the ester (ethoxide for ethyl esters) is critical to prevent transesterification, a competing side reaction.

-

Intermolecular Claisen Condensation: The newly formed enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide leaving group to yield an open-chain keto-triester.

-

Second Enolate Formation: The presence of a strong base facilitates the deprotonation of the second α-carbon of the original glutarate backbone, creating a new enolate poised for cyclization.

-

Intramolecular Cyclization (Dieckmann Condensation): This is the key ring-forming step. The enolate attacks the remaining ester carbonyl on the main chain in an intramolecular nucleophilic acyl substitution. This process is entropically favored for the formation of stable five-membered rings.[5][6][7]

-

Elimination and Stabilization: The resulting cyclic tetrahedral intermediate expels another ethoxide ion, generating the cyclic β-keto ester. The highly acidic proton between the two carbonyl groups is then abstracted by ethoxide, forming a resonance-stabilized enolate. This final deprotonation step is the primary thermodynamic driving force for the condensation reaction.[6]

-

Acidic Workup: Hydrolysis and Decarboxylation: The reaction is quenched with a strong aqueous acid (e.g., HCl or H₂SO₄). This step serves two purposes:

-

Hydrolysis: The acidic conditions and heat promote the hydrolysis of the two remaining ester groups to carboxylic acids.

-

Decarboxylation: The resulting intermediate is a β-keto carboxylic acid, which is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to yield the final this compound product.

-

Mechanistic Visualization

The following diagram, rendered using DOT language, illustrates the step-by-step chemical transformations in the synthesis.

Experimental Protocol and Data

The following protocol is a representative procedure for the synthesis, based on established principles of condensation chemistry.

Reagents and Conditions

| Reagent/Parameter | Molar Eq. | Purpose | Key Considerations |

| Diethyl 3-ethylglutarate | 1.0 | Starting Material | Must be pure and anhydrous. |

| Diethyl oxalate | 1.1 | Starting Material | A slight excess ensures complete reaction of the glutarate. |

| Sodium Ethoxide (NaOEt) | 2.2 | Base Catalyst | Must be anhydrous and highly active. Use at least two equivalents to drive the reaction to completion. |

| Anhydrous Ethanol/Toluene | - | Solvent | Must be rigorously dried to prevent quenching the base. Toluene allows for azeotropic removal of water. |

| Hydrochloric Acid (conc.) | - | Workup | Used for neutralization, hydrolysis, and decarboxylation. |

| Reaction Temperature | Reflux | Condition | Ensures sufficient activation energy for condensation and subsequent steps. |

Step-by-Step Methodology

Self-Validating System: Each step includes a rationale that validates its inclusion and execution, ensuring the integrity of the protocol.

-

Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled under an inert atmosphere (e.g., nitrogen or argon). This is a critical step, as any moisture will react with the sodium ethoxide base, deactivating it and leading to low yields.[8]

-

Reaction Setup: A solution of sodium ethoxide (2.2 eq) is prepared or suspended in a suitable anhydrous solvent (e.g., a mixture of toluene and absolute ethanol) in the reaction flask.

-

Addition of Reactants: A mixture of diethyl 3-ethylglutarate (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise to the stirred base suspension at a controlled rate, while maintaining the reaction at a gentle reflux. Slow addition is crucial to favor the intramolecular Dieckmann cyclization over potential intermolecular polymerization, which can occur at high reactant concentrations.[8]

-

Reaction Monitoring: The reaction is maintained at reflux for several hours (typically 2-6 hours) until completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials.

-

Acidic Workup: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid. This step neutralizes the base and initiates the hydrolysis of the ester intermediates.

-

Hydrolysis and Decarboxylation: The acidified mixture is heated to a gentle reflux for 1-3 hours. The evolution of CO₂ gas will be observed as the β-keto acid intermediates decarboxylate. The reaction is complete when gas evolution ceases.

-

Isolation and Purification: The cooled aqueous solution is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

References

-

Di Mola, I., et al. (2013). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). 1,2-Cyclopentanedione. Retrieved from: [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from: [Link]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from: [Link]

-

Craft Beer & Brewing. (n.d.). vicinal diketones. Retrieved from: [Link]

-

YouTube. (2022). 1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol. Retrieved from: [Link]

-

PubChem. (n.d.). 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from: [Link]

Sources

- 1. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preamble: Navigating the Uncharted Spectrum of a Novel Dione

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Ethylcyclopentane-1,2-dione

This compound is a molecule of significant interest, belonging to the class of cyclic 1,2-diones that are pivotal scaffolds in medicinal chemistry and materials science.[1] Its structural characterization is the foundational step for any application, yet a comprehensive, publicly available experimental spectroscopic dataset for this specific molecule remains elusive. This guide, therefore, is constructed not as a simple repository of existing data, but as a predictive and methodological framework for the researcher.

Drawing upon established principles of spectroscopy and comparative data from analogous structures, this document provides the theoretical grounding and practical protocols necessary to acquire and interpret the spectra of this compound. We will dissect the anticipated outcomes for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral features. This guide is designed to empower researchers to confidently characterize this and similar novel compounds, transforming an uncharacterized sample into a well-understood molecular entity.

Molecular Structure and Spectroscopic Overview

Before delving into specific techniques, it is crucial to visualize the molecule's structure. The arrangement of its functional groups—two adjacent ketones on a five-membered ring with an ethyl substituent—dictates its entire spectroscopic signature.

The molecular formula is C₇H₁₀O₂ and its molecular weight is 126.15 g/mol .[2][3]

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1 Theoretical Underpinnings

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its electronic environment. For this compound, the most informative absorptions will arise from the C=O (carbonyl) and C-H bonds. The proximity of the two carbonyl groups is expected to influence their stretching frequencies.

2.2 Predicted IR Absorption Data

While direct data is unavailable, we can predict the key absorption bands by comparing with related structures like 3-ethylcyclopentanone and general data for 1,2-diones.[4]

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Rationale and Expected Appearance |

| 2960-2850 | C-H (sp³) Stretch | Strong, sharp peaks corresponding to the C-H bonds in the ethyl group and the cyclopentane ring. This region confirms the aliphatic nature of the molecule.[5] |

| ~1760 and ~1740 | C=O (Carbonyl) Stretch | Two distinct, strong, and sharp peaks are anticipated. In acyclic 1,2-diones, symmetric and asymmetric stretching modes lead to two bands. Ring strain in the cyclopentane system typically increases the C=O stretching frequency. |

| 1465-1450 | C-H (sp³) Bend (Methylene) | Bending (scissoring) vibrations for the -CH₂- groups in the ring and ethyl chain. |

| ~1375 | C-H (sp³) Bend (Methyl) | A characteristic bending vibration for the terminal -CH₃ group of the ethyl substituent. |

| 1300-1000 | C-C Stretch | This complex "fingerprint region" will contain multiple weaker absorptions from C-C bond stretching, making it unique to the molecule's overall structure.[5] |

2.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is designed for rapid, high-quality data acquisition from a liquid or solid sample.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, perform a background scan. This is a critical self-validating step that subtracts the spectral signature of the atmosphere and the crystal itself.

-

Sample Application: Apply a small amount (1-2 drops of liquid or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Scan: Secure the ATR press arm over the sample to ensure good contact. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum will be automatically ratioed against the background scan to produce a clean absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with solvent to prepare for the next sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

3.1 ¹H NMR Spectroscopy: Proton Environments and Connectivity

-

Causality in Chemical Shifts: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like the adjacent carbonyls, "deshield" nearby protons, shifting their signals downfield (to a higher ppm).

-

Predicted ¹H NMR Spectrum:

-

Ethyl Group (-CH₂CH₃):

-

-CH₃ (Methyl): Expected to appear as a triplet around δ 1.0-1.2 ppm . The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 rule).

-

-CH₂- (Methylene): Expected as a quartet around δ 2.3-2.6 ppm . This signal is shifted downfield due to the proximity of the electron-withdrawing ring system and is split into a quartet by the three methyl protons.

-

-

Cyclopentane Ring Protons:

-

H at C3: This methine proton is adjacent to a carbonyl group and the ethyl group. It is expected to be a multiplet around δ 2.5-2.8 ppm .

-

H's at C4 and C5: These methylene protons are further from the carbonyls and will appear more upfield. They will likely present as complex, overlapping multiplets in the range of δ 1.8-2.4 ppm . Their diastereotopic nature could lead to complex splitting patterns.

-

-

3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

-

Causality in Chemical Shifts: Carbonyl carbons are highly deshielded and appear significantly downfield. Carbons closer to electron-withdrawing groups will also be shifted downfield.

-

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons (C1, C2): Expected to be the most downfield signals, likely in the range of δ 200-215 ppm . Due to their slightly different environments, two distinct peaks may be resolved.

-

Methine Carbon (C3): Attached to the ethyl group and adjacent to a carbonyl, this carbon is expected around δ 45-55 ppm .

-

Methylene Carbons (C4, C5): These aliphatic carbons will be the most upfield, likely in the range of δ 25-40 ppm .

-

Ethyl Group Carbons (-CH₂CH₃):

-

-CH₂-: Expected around δ 25-35 ppm .

-

-CH₃: Expected to be the most upfield signal, around δ 10-15 ppm .

-

-

3.3 Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents a large solvent signal from obscuring the analyte's spectrum.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[6]

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detector (~4-5 cm).

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity (a critical self-validating step), and tune the probe to the correct frequencies for ¹H and ¹³C.

-

¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C Spectrum Acquisition: Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation. This typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance of ¹³C.

-

Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay), followed by phase correction and baseline correction using the spectrometer's software. Integrate the ¹H signals to determine proton ratios and pick peaks for both spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

4.1 Theoretical Underpinnings

Mass spectrometry (MS) bombards a molecule with electrons (in Electron Ionization, EI) or uses a softer ionization method, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight and clues about the molecule's structure from the fragmentation pattern.

4.2 Predicted Mass Spectrum and Fragmentation Pathway

For this compound (MW = 126.15 g/mol ), the following is expected in an EI-MS experiment:

-

Molecular Ion (M⁺): A peak at m/z = 126 should be visible. Its intensity may be weak due to the molecule's propensity to fragment.

-

Key Fragments:

-

m/z = 97: Loss of the ethyl group (•C₂H₅, 29 Da). This is often a very prominent peak for ethyl-substituted compounds, resulting in a stable acylium ion. This is a primary indicator of the ethyl substituent.

-

m/z = 98: Loss of carbon monoxide (CO, 28 Da). The 1,2-dione structure makes the loss of one or two CO molecules a likely fragmentation pathway.

-

m/z = 70: Loss of a second CO molecule from the m/z 98 fragment.

-

m/z = 69: Loss of CO from the m/z 97 fragment.

-

m/z = 55: Can arise from various pathways, including α-cleavage next to a carbonyl group.

-

m/z = 41: A common fragment in aliphatic systems.

-

4.3 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for volatile compounds, providing separation and identification.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method Development:

-

Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.

-

Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp the temperature at 10-15 °C/min up to 280 °C. This program ensures separation from any impurities.

-

-

MS Method Development:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 35 to 350 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

Source and Transfer Line: Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C to prevent sample condensation.

-

-

Data Acquisition and Analysis: Start the acquisition. The GC will separate the components, and the MS will generate a mass spectrum for each compound as it elutes. The resulting total ion chromatogram (TIC) will show peaks for each separated compound. A library search (e.g., against the NIST database) can be performed on the mass spectrum of the peak of interest to find matching or similar compounds.[7][8]

Conclusion: A Unified Spectroscopic Identity

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. The IR spectrum confirms the presence of key functional groups (C=O, C-H). The NMR spectra (¹H and ¹³C) provide a detailed map of the molecule's C-H framework and atomic connectivity. Finally, mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation patterns.

By following the methodologies outlined in this guide, a researcher can confidently move from an unknown sample of this compound to a fully characterized molecule. The predictive data herein serves as a benchmark for the expected results, providing a logical, scientifically grounded pathway to elucidating the structure and identity of this novel compound.

References

- BenchChem. (2025). Spectroscopic Data for 3-Ethyl-3-cyclopentene-1,2-dione: A Technical Overview.

-

Cerioni, G., Janoschek, R., Rappoport, Z., & Tidwell, T. T. (1996). Cyclobutene-1,2-diones. A Theoretical and Spectroscopic Study. The Journal of Organic Chemistry, 61(18), 6212–6217. [Link]

-

Cerioni, G., Janoschek, R., Rappoport, Z., & Tidwell, T. T. (1996). Cyclobutene-1,2-diones. A Theoretical and Spectroscopic Study. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethylcyclopentanone. NIST Chemistry WebBook. Retrieved January 13, 2026. [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Ethyl-3-cyclopentene-1,2-dione.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethylcyclopentanone IR Spectrum. NIST Chemistry WebBook. Retrieved January 13, 2026. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Cyclopentanedione, 3-methyl-. NIST Chemistry WebBook. Retrieved January 13, 2026. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved January 13, 2026. [Link]

-

Doc Brown's Chemistry. (2024). C-13 nmr spectrum of 3-ethylpentane. Retrieved January 13, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Cyclopentanedione, 3-ethyl- | C7H10O2 | CID 114535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Cyclopentanedione, 3-ethyl- | C7H10O2 | CID 114535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethylcyclopentanone [webbook.nist.gov]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-Ethylcyclopentanone [webbook.nist.gov]

- 8. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide on the Biological Activity of 3-Ethylcyclopentane-1,2-dione

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who continually seek to innovate, this guide offers a comprehensive exploration of 3-Ethylcyclopentane-1,2-dione. While this specific molecule is recognized in the flavor and fragrance industry for its distinct sensory profile, its core chemical structure, the cyclopentane-1,2-dione moiety, holds significant promise in medicinal chemistry. This document delves into the established biological activity of this scaffold, primarily as a bioisostere for carboxylic acids in the context of thromboxane A2 (TP) receptor antagonism. We will extrapolate from the known structure-activity relationships of related compounds to project the potential of this compound, providing a scientifically grounded yet forward-looking perspective. This guide is structured to provide not just a review of existing data, but to serve as a practical handbook, complete with detailed synthetic protocols, experimental designs, and mechanistic insights to empower your research endeavors.

The Cyclopentane-1,2-dione Moiety: A Bioisostere of Carboxylic Acids

In the realm of medicinal chemistry, the strategic replacement of functional groups to enhance a molecule's pharmacological properties is a cornerstone of drug design. The cyclopentane-1,2-dione scaffold has emerged as a promising bioisostere for the carboxylic acid group.[1][2] Carboxylic acids are prevalent in many biologically active compounds due to their ability to form strong interactions with biological targets. However, they can also contribute to undesirable characteristics such as poor metabolic stability and limited membrane permeability.

The cyclopentane-1,2-dione moiety offers a compelling alternative. It can mimic the hydrogen bonding capabilities of a carboxylic acid while possessing distinct physicochemical properties, such as a higher pKa, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Synthesis of this compound: A Proposed Pathway

While a definitive, peer-reviewed synthesis of this compound is not extensively documented, a plausible and efficient route can be proposed based on established organic chemistry principles and analogous reactions.[3] The following protocol outlines a theoretical yet practical approach starting from a commercially available precursor.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via oxidation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.

Materials:

-

3-Ethyl-2-hydroxy-2-cyclopenten-1-one (starting material)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (1 equivalent) in anhydrous DCM.

-

Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise over 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Biological Activity: Thromboxane A2 Receptor Antagonism

The most compelling evidence for the biological activity of the cyclopentane-1,2-dione scaffold lies in its ability to act as an antagonist of the thromboxane A2 (TP) receptor.[1][2] TP receptors play a crucial role in platelet aggregation and vasoconstriction, making them a key target for anti-thrombotic therapies.

Mechanism of Action

Derivatives of cyclopentane-1,2-dione have been shown to be potent TP receptor antagonists, with IC₅₀ values comparable to their carboxylic acid counterparts.[1] The dione moiety is thought to interact with the receptor's binding site in a manner that mimics the binding of the natural ligand, thereby preventing receptor activation. The orientation of the dione fragment within the receptor appears to be critical for its biological activity.[1]

Caption: Mechanism of TP receptor antagonism.

Quantitative Data from Analogous Compounds

While specific IC₅₀ values for this compound as a TP receptor antagonist are not available in the literature, data for closely related derivatives demonstrate the potential of this class of compounds.

| Compound | Description | IC₅₀ (µM) |

| 1 | Parent Carboxylic Acid | 0.190 ± 0.060 |

| 9 | Cyclopentane-1,2-dione derivative | 0.054 ± 0.016 |

| 10 | Regioisomer of Cpd 9 | 1.140 ± 0.820 |

| Data from Ballatore C, et al. Bioorg Med Chem Lett. 2014.[1] |

This data highlights that the cyclopentane-1,2-dione moiety can lead to compounds with potent TP receptor antagonist activity.[1]

Experimental Protocol: In Vitro TP Receptor Functional Assay

Objective: To determine the in vitro efficacy of this compound as a TP receptor antagonist.

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the human TP receptor (e.g., HEK293 cells).

-

Assay Principle: The assay measures the inhibition of a TP receptor agonist-induced intracellular signaling event, such as the release of intracellular calcium or the production of inositol phosphates.

-

Procedure: a. Plate the cells in a suitable microplate format. b. Pre-incubate the cells with varying concentrations of this compound or a vehicle control. c. Stimulate the cells with a known TP receptor agonist (e.g., U-46619). d. Measure the resulting signal (e.g., fluorescence for calcium release or radioactivity for inositol phosphate production).

-

Data Analysis: Plot the agonist response against the concentration of the test compound. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Other Potential Biological Activities

The cyclopentane-1,2-dione scaffold is not limited to TP receptor antagonism. The inherent reactivity of the dione functionality suggests potential for interaction with other biological targets.

-

Enzyme Inhibition: The electrophilic nature of the dicarbonyl system could make it a candidate for inhibiting enzymes, particularly those with a nucleophilic residue in their active site. For instance, related cyclopentane derivatives have been investigated as inhibitors of neuraminidase and α-amylase.[4][5]

-

Antimicrobial Activity: Some studies on similar diketones, such as 3,5-dimethyl-1,2-cyclopentanedione, have suggested potential antimicrobial properties.[6]

Further screening of this compound in a variety of biological assays is warranted to fully elucidate its pharmacological profile.

Application in Flavor and Fragrance

Beyond its potential in medicinal chemistry, this compound is recognized as a flavor and fragrance agent.[7] It is reported to have a sweet, caramellic odor and taste profile.[7][8] This dual applicability highlights the versatility of this molecule.

Conclusion and Future Directions

This compound, while primarily known for its sensory properties, belongs to a class of compounds with demonstrated and significant biological activity. The cyclopentane-1,2-dione core is a validated bioisostere for carboxylic acids, leading to potent thromboxane A2 receptor antagonists. This technical guide has provided a framework for understanding this activity, including a proposed synthesis and detailed experimental protocols for its evaluation.

Future research should focus on the direct synthesis and biological testing of this compound to confirm its activity as a TP receptor antagonist and to explore other potential therapeutic applications. Its unique combination of biological potential and established use in the flavor industry makes it a fascinating subject for continued scientific inquiry.

References

-

Ballatore C, et al. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorg Med Chem Lett. 2014;24(18):4494-4497. Available from: [Link]

-

Ballatore C, et al. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed. 2014 Sep 1. Available from: [Link]

-

Sidwell RW, et al. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrob Agents Chemother. 2001;45(3):749-757. Available from: [Link]

-

Yusoff M, et al. Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Pharmaceuticals (Basel). 2023;16(5):735. Available from: [Link]

-

ResearchGate. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Available from: [Link]

-

The Good Scents Company. 3-ethyl-1,2-cyclopentadione. Available from: [Link]

-

Abbott Laboratories. Cyclopentanedi- and tricarboxylic acids as squalene synthase inhibitors: syntheses and evaluation. PubMed. 1998 Apr 21. Available from: [Link]

-

Cho SY, et al. PTP-1B inhibitors: cyclopenta[d][1][3]-oxazine derivatives. PubMed. 2006 Feb. Available from: [Link]

-

ResearchGate. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A(2))-Receptor Antagonists. Available from: [Link]

-

American Chemical Society. Potent, Long-Acting Cyclopentane-1,3-Dione Thromboxane (A2)-Receptor Antagonists. J Med Chem. 2014;57(15):6447-6459. Available from: [Link]

-

Government of Canada. Chemical Substance - 3-Ethylcyclopentan-1,2-dione. Available from: [Link]

-

National Center for Biotechnology Information. 1,2-Cyclopentanedione, 3-ethyl-. PubChem Substance Record. Available from: [Link]

-

National Center for Biotechnology Information. 1,2-Cyclopentanedione, 3-ethyl-. PubChem Compound Summary. Available from: [Link]

Sources

- 1. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukm.my [ukm.my]

- 6. Buy 3,5-Dimethyl-1,2-cyclopentanedione | 13494-07-0 [smolecule.com]

- 7. 3-ethyl-1,2-cyclopentadione, 13494-08-1 [thegoodscentscompany.com]

- 8. This compound CAS#: 13494-08-1 [chemicalbook.com]

3-Ethylcyclopentane-1,2-dione CAS number 13494-08-1 properties

An In-depth Technical Guide to 3-Ethylcyclopentane-1,2-dione (CAS 13494-08-1): Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 13494-08-1), a molecule of growing interest to researchers in medicinal chemistry and drug development. This document delves into its physicochemical properties, expected spectroscopic profile, and proposed synthetic pathways. A significant focus is placed on the emerging role of the cyclopentane-1,2-dione scaffold as a bioisostere for the carboxylic acid functional group, a strategy with profound implications for modern drug design. Furthermore, the broader biological activities associated with the cyclopentenedione class of compounds, including anti-inflammatory and cytostatic effects, are discussed to provide a full context for its research potential.

Molecular Identity and Physicochemical Properties

This compound is a cyclic ketone with the molecular formula C₇H₁₀O₂.[1][2] An important characteristic of this molecule is its existence in a keto-enol tautomerism with its enol form, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8). This equilibrium is crucial as the enol form is often the commercially available precursor and its properties are frequently reported in technical literature.

The introduction of an ethyl group to the cyclopentane ring is expected to modulate the molecule's steric and electronic characteristics, which can influence its reactivity and biological activity.[3]

Table 1: Physicochemical Properties of this compound and its Enol Tautomer

| Property | Value | Source |

| CAS Number | 13494-08-1 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Boiling Point | 197-198 °C @ 760 mmHg (estimated) | [4] |

| 78-80 °C @ 4 mmHg (experimental, for enol form) | [5] | |

| Melting Point | 38-40 °C (experimental, for enol form) | [5] |

| Flash Point | 68.9 °C (estimated) | [4] |

| Solubility | Miscible with alcohol, glycerol, benzyl alcohol, and water (for enol form) | [5] |

Spectroscopic Profile (Predicted)

While publicly available, peer-reviewed spectra for this compound are scarce, its structural features allow for a confident prediction of its key spectroscopic characteristics. This analysis is vital for researchers in verifying the molecule's identity following synthesis or purification.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet and quartet pattern for the ethyl group protons. The protons on the cyclopentane ring would likely appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons, expected at a significant downfield shift (typically >190 ppm). The remaining five carbon signals corresponding to the ethyl group and the cyclopentane ring would appear in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, sharp absorption bands in the region of 1700-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the vicinal ketone groups. The presence of the enol tautomer would be indicated by a broad O-H stretch around 3200-3500 cm⁻¹ and a C=C stretch near 1650 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 126.15. Common fragmentation patterns would likely involve the loss of the ethyl group (M-29) and cleavage of the cyclopentane ring. Experimental Kovats retention indices, a gas chromatography-mass spectrometry metric, have been reported as 1115.1 (semi-standard non-polar) and between 1867.5 to 1911.7 (standard polar).[1][2]

Synthesis and Manufacturing

Proposed Synthetic Pathway: Oxidation of Enol Precursor

The most logical approach involves a targeted oxidation of the enol double bond in 3-ethyl-2-hydroxy-2-cyclopenten-1-one to yield the desired 1,2-dione.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Theoretical)

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the starting material, 3-ethyl-2-hydroxy-2-cyclopenten-1-one, in a suitable solvent such as dioxane or THF.

-

Addition of Oxidant: Add a stoichiometric amount of a suitable oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for allylic oxidation, though modern, milder reagents like 2-Iodoxybenzoic acid (IBX) could also be effective.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is cooled, filtered to remove oxidant byproducts, and the solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.

This approach is grounded in well-established oxidation chemistry. Similar acid-mediated decomposition and cyclization strategies have been successfully employed for synthesizing other substituted cyclopentane-1,2-diones, validating the general chemical principles.[6]

Applications in Research and Drug Development

While initially utilized in the flavor and fragrance industry, the true potential of this compound for the target audience lies in its molecular architecture and resulting biological activity.

Carboxylic Acid Bioisostere

A pivotal application for this scaffold is its use as a potential bioisostere for the carboxylic acid functional group.[6][7] Carboxylic acids are ubiquitous in drug molecules but can suffer from poor metabolic stability and limited cell permeability. The cyclopentane-1,2-dione moiety can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering a non-classical, potentially more drug-like scaffold.

Research has demonstrated that replacing the carboxylic acid in a known thromboxane A₂ receptor antagonist with a cyclopentane-1,2-dione unit resulted in a new analogue with comparable and potent inhibitory activity.[6] This finding strongly suggests that the dione can serve as a viable surrogate, opening new avenues for lead optimization in drug discovery programs.

Caption: Bioisosteric relationship between a carboxylic acid and the cyclopentane-1,2-dione scaffold.

Broader Biological Activities of Cyclopentenediones

The cyclopentenedione (CPD) skeleton is a common feature in numerous natural products derived from plants, fungi, and bacteria.[8][9][10] This class of compounds has been reported to exhibit a wide spectrum of biological activities, including:

The mechanism often involves interaction with cellular nucleophiles, such as cysteine residues in key enzymes or transcription factors, making them valuable tools for chemical biology and potential starting points for novel therapeutic agents.[11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[9] Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

First Aid: In case of inhalation, move the victim to fresh air. If contact with skin or eyes occurs, rinse immediately with plenty of water for at least 15 minutes. If ingested, do not induce vomiting and seek medical attention.[9]

Conclusion

This compound, while a structurally simple molecule, represents a scaffold of significant technical interest. Its predictable physicochemical and spectroscopic properties make it an accessible target for synthesis and characterization. The primary value for drug development professionals lies in its validated potential as a carboxylic acid bioisostere, offering a novel strategy to overcome common pharmacokinetic challenges. Coupled with the diverse biological activities inherent to the cyclopentenedione class, this compound stands as a promising building block for the development of next-generation therapeutic agents.

References

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4). Available at: [Link]

-

Bentham Science Publishers. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Bentham Science. Available at: [Link]

-

PubMed. (n.d.). Chemical properties and biological activities of cyclopentenediones: a review. National Library of Medicine. Available at: [Link]

-

Scent.vn. (n.d.). 3-Ethyl-1,2-cyclopentanedione (CAS 21835-01-8). Available at: [Link]

-

PubChem. (n.d.). 1,2-Cyclopentanedione, 3-ethyl-. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-ethyl-1,2-cyclopentadione. Available at: [Link]

-

PubChem. (n.d.). 1,2-Cyclopentanedione, 3-ethyl-. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethylcyclopentanone (CAS 10264-55-8). Available at: [Link]

-

PubMed. (1982). Studies in Stobbe condensation. Part 7: Synthesis and biological activity of some new cyclopentadienones and cyclopentadienes. National Library of Medicine. Available at: [Link]

-

Ballatore, C., et al. (2013). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 23(21). Available at: [Link]

-

ResearchGate. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-Cancer Drugs. Available at: [Link]

-

PubChem. (n.d.). 1,2-Cyclopentanedione, 3-ethyl- (Substance Record). National Center for Biotechnology Information. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153). Available at: [Link]

-

ResearchGate. (2012). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available at: [Link]

Sources

- 1. 1,2-Cyclopentanedione, 3-ethyl- | C7H10O2 | CID 114535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclopentanedione, 3-ethyl- | C7H10O2 | CID 114535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-ethyl-1,2-cyclopentadione, 13494-08-1 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Ethylcyclopentane-1,2-dione from Diethyl Adipate

Abstract: This technical guide provides a comprehensive, four-stage synthetic pathway for the preparation of 3-ethylcyclopentane-1,2-dione, a valuable dicarbonyl compound, commencing from the readily available starting material, diethyl adipate. The synthesis leverages a sequence of foundational organic transformations including the Dieckmann condensation, α-alkylation, saponification with concurrent decarboxylation, and final oxidation. Each stage is presented with a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insight and practical guidance for the successful execution of this multi-step synthesis.

Introduction

Cyclic 1,2-diones, also known as α-diketones, are a prominent class of organic compounds that serve as versatile synthons in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and natural products.[1] The title compound, this compound, represents a key structural motif with potential applications in medicinal chemistry and materials science. Its synthesis from diethyl adipate is a classic demonstration of strategic ring formation and subsequent functional group manipulation.

This guide delineates a robust and logical synthetic route, commencing with the intramolecular cyclization of diethyl adipate to form the cyclopentanone ring system. This is followed by the strategic introduction of an ethyl group at the C2 position. The penultimate step involves the removal of the activating ester functionality to yield 2-ethylcyclopentanone. The synthesis culminates in the selective oxidation of the α-methylene group to afford the target 1,2-dione.

Overall Synthetic Workflow

The transformation of diethyl adipate to this compound is accomplished via a four-step sequence as illustrated below. Each step is designed to be high-yielding and utilizes well-established, reliable chemical transformations.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Dieckmann Condensation of Diethyl Adipate

The initial and crucial step in this synthesis is the formation of the five-membered carbocyclic ring via an intramolecular Claisen condensation, known as the Dieckmann condensation.[2][3] This reaction involves the treatment of a 1,6-diester, in this case, diethyl adipate, with a strong base to yield a cyclic β-keto ester.[4]

Scientific Principles and Mechanistic Insight

The reaction is initiated by the deprotonation of an α-carbon of the diethyl adipate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[4] The use of sodium ethoxide is critical here; employing a base with an alkoxide component identical to the ester's alcohol moiety (ethanol) prevents transesterification, a potential side reaction that could lead to a mixture of products. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate.[3] Subsequent elimination of an ethoxide ion collapses this intermediate, regenerating the carbonyl and forming the β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[2] Due to the acidity of the α-proton situated between the two carbonyl groups of the product (pKa ≈ 11), the liberated ethoxide deprotonates it, driving the equilibrium towards the formation of the product enolate.[2] An acidic workup is required in the final step to protonate this enolate and isolate the neutral β-keto ester.[2]

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

-

Apparatus Setup: A dry, 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel.

-

Base Preparation: The flask is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous toluene (approx. 500 mL).

-

Addition of Diester: Diethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene (100 mL) and added dropwise to the stirred sodium ethoxide suspension over a period of 1-2 hours. The slow addition is crucial to minimize intermolecular side reactions.

-

Reaction: Upon completion of the addition, the reaction mixture is heated to reflux (approx. 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[5]

| Parameter | Value |

| Reactants | Diethyl Adipate, Sodium Ethoxide |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 80% |

Stage 2: α-Alkylation of Ethyl 2-oxocyclopentanecarboxylate

With the cyclopentanone ring constructed, the next step is the introduction of the ethyl group at the α-position to the ketone and ester functionalities. This is achieved through a standard enolate alkylation reaction.

Scientific Principles and Mechanistic Insight

The α-proton of the β-keto ester is acidic and can be readily removed by a suitable base to form a nucleophilic enolate.[6] While a strong base like sodium ethoxide can be used, a milder base such as potassium carbonate in a polar aprotic solvent like acetone is also effective and can offer better control.[7] The resulting enolate anion then acts as a nucleophile in a classic SN2 reaction, attacking an electrophilic ethyl halide, such as ethyl bromide or iodoethane.[6] Iodoethane is often preferred as iodide is a better leaving group than bromide, facilitating a faster reaction. The reaction results in the formation of a new carbon-carbon bond at the α-position.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-2-oxocyclopentanecarboxylate

-

Apparatus Setup: A dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To a suspension of anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) in acetone (approx. 1 M solution), add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent).[7]

-

Addition of Alkylating Agent: Add iodoethane (1.5 equivalents) to the reaction mixture.[7]

-

Reaction: The mixture is heated to reflux (approx. 56 °C) and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.[7]

-

Workup: After cooling to room temperature, the mixture is filtered to remove the potassium carbonate. The filtrate is concentrated under reduced pressure.

-

Extraction and Purification: The residue is dissolved in diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product, ethyl 1-ethyl-2-oxocyclopentanecarboxylate, can be purified by column chromatography on silica gel.[7]

| Parameter | Value |

| Reactants | Ethyl 2-oxocyclopentanecarboxylate, Iodoethane, K₂CO₃ |

| Solvent | Acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 80 - 90% |

Stage 3: Hydrolysis and Decarboxylation

The purpose of the ethoxycarbonyl group was to activate the α-position for the alkylation step. Once the ethyl group is installed, this activating group must be removed. This is accomplished through a hydrolysis (saponification) followed by decarboxylation.

Scientific Principles and Mechanistic Insight

This transformation can be achieved under harsh acidic or basic conditions followed by heating.[8] However, a more versatile and often higher-yielding method is the Krapcho decarboxylation.[9] This procedure involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt (e.g., NaCl or LiCl) and a small amount of water.[8] The mechanism involves a nucleophilic attack by the halide ion on the ethyl group of the ester in an SN2 fashion, forming an intermediate carboxylate salt and ethyl halide. The β-keto carboxylate then readily loses carbon dioxide upon heating to form an enolate, which is subsequently protonated by the trace water present to give the final product, 2-ethylcyclopentanone.[9] The Krapcho conditions are particularly advantageous as they are performed under near-neutral conditions, which preserves other sensitive functional groups if present.[9]

Experimental Protocol: Synthesis of 2-Ethylcyclopentanone

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reaction Mixture: To the flask, add ethyl 1-ethyl-2-oxocyclopentanecarboxylate (1.0 equivalent), dimethyl sulfoxide (DMSO), lithium chloride (LiCl, 1.2 equivalents), and a small amount of water (2.0 equivalents).[8]

-

Reaction: The mixture is heated to a high temperature (typically 160-180 °C) and maintained for several hours until gas evolution (CO₂) ceases and TLC or GC-MS analysis confirms the reaction is complete.[9]

-

Workup: Cool the reaction mixture to room temperature and add a significant volume of water.

-

Extraction and Purification: Extract the aqueous mixture multiple times with diethyl ether. Combine the organic layers and wash thoroughly with brine to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-ethylcyclopentanone is then purified by vacuum distillation.[8]

| Parameter | Value |

| Reactants | Ethyl 1-ethyl-2-oxocyclopentanecarboxylate, LiCl, H₂O |

| Solvent | DMSO |

| Temperature | 160 - 180 °C |

| Reaction Time | 2 - 6 hours |

| Typical Yield | > 85% |

Stage 4: Oxidation of 2-Ethylcyclopentanone

The final step of the synthesis is the oxidation of the α-methylene group adjacent to the carbonyl in 2-ethylcyclopentanone to generate the desired 1,2-dicarbonyl product. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a classic and effective method for this transformation.[10][11]

Scientific Principles and Mechanistic Insight

The Riley oxidation of ketones proceeds via the enol tautomer.[10][12] The enol attacks the electrophilic selenium center of selenous acid (formed from SeO₂ and trace water). Following a series of steps involving rearrangement and dehydration, an intermediate is formed which is then hydrolyzed to give the 1,2-dicarbonyl compound and elemental selenium (as a red precipitate).[10] In the case of an unsymmetrical ketone like 2-ethylcyclopentanone, two different enols can form. Oxidation can occur at either the C5 methylene group or the C3 methylene group. However, oxidation generally favors the methylene group over a methine group. Therefore, the primary product is expected to be this compound.

Caption: Simplified mechanism of the Riley Oxidation.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A pressure tube or a round-bottom flask with a reflux condenser is used. Caution: Selenium compounds are highly toxic and malodorous. This procedure must be performed in a well-ventilated fume hood.[11]

-

Reaction Mixture: To a solution of 2-ethylcyclopentanone (1.0 equivalent) in 1,4-dioxane, add selenium dioxide (SeO₂, 1.1 equivalents) in one portion at room temperature.[13]

-

Reaction: The resulting suspension is stirred vigorously and heated to 100 °C for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC) and the formation of a red precipitate of elemental selenium.[13]

-

Workup: After cooling, the reaction mixture is diluted with diethyl ether.

-

Purification: The suspension is filtered through a pad of Celite® to remove the selenium precipitate, washing the pad with additional diethyl ether. The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the final product, this compound.[13]

| Parameter | Value |

| Reactants | 2-Ethylcyclopentanone, Selenium Dioxide |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 60 - 70% |

Conclusion

The synthesis of this compound from diethyl adipate is a robust four-stage process that employs fundamental and reliable reactions in organic chemistry. By carefully controlling the reaction conditions at each stage—from the ring-forming Dieckmann condensation to the final selective Riley oxidation—researchers can achieve good overall yields of the target molecule. This guide provides the necessary theoretical framework and practical protocols to enable professionals in the field to successfully synthesize this and structurally related compounds for further application in drug discovery and materials science.

References

-

Stoltz, B. M., et al. (2011). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Supporting Information. California Institute of Technology. [Link]

- CN103058870A. (2013). Preparation method of ethyl 2-oxocyclopentylacetate.

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

Banerjee, D. K., et al. (1956). A paradoxical case of dieckmann cyclisation. Proceedings of the Indian Academy of Sciences - Section A, 44(2), 80-88. [Link]

-

AdiChemistry. (n.d.). Oxidation with Selenium Dioxide. Retrieved from [Link]

-

Doubtnut. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]

- US20060079709A1. (2006). Process for preparing cyclic ketones.

-

PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. [Link]

-

eGyanKosh. (n.d.). Unit 13: Oxidations. Retrieved from [Link]

-

Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic. Journal of the American Chemical Society, 98(1), 300-301. [Link]

-

Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

-

Organic Chemistry Explained. (2022, March 12). Riley Oxidation [Video]. YouTube. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

Gillani, S. S., et al. (2022). Synthesis and applications of 1,2-diketones. Scientific Inquiry and Review, 6(4), 48-68. [Link]

-

OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]

-

Brainly.in. (2024). A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. [Link]

-

Al-Shammari, A. M. (1987). A Sheffield Hallam University thesis. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Riley oxidation - Wikipedia [en.wikipedia.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Riley Oxidation | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Reactivity of the Dione Functional Group in Cyclopentane Rings

Introduction: The Cyclopentanedione Core as a Privileged Synthetic Intermediate

In the landscape of synthetic organic chemistry and drug development, the cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents. When this five-membered ring is endowed with two carbonyl functionalities, forming a cyclopentanedione, its synthetic utility is magnified considerably. These diones are not merely passive scaffolds; they are highly reactive, versatile building blocks whose chemical behavior is governed by a delicate interplay of electronic effects, ring strain, and tautomerism.[1]

This technical guide offers an in-depth exploration of the reactivity of the two primary isomers: 1,2-cyclopentanedione and 1,3-cyclopentanedione. For researchers, scientists, and drug development professionals, a comprehensive understanding of these synthons is crucial for designing efficient synthetic routes to complex molecular targets, including prostaglandins, steroids, and novel therapeutic agents.[2][3] We will dissect the fundamental principles governing their reactivity, detail key transformations with validated protocols, and illustrate their application in constructing intricate molecular architectures.

Chapter 1: Fundamental Principles of Reactivity

The chemical personality of a cyclopentanedione is dictated by the relative positions of its two carbonyl groups. This positioning influences enolization, acidity, and the accessibility of its electrophilic and nucleophilic centers.

Keto-Enol Tautomerism: The Heart of Reactivity

A defining characteristic of cyclic diones is their existence in a dynamic equilibrium between keto and enol tautomers.[4] The extent of enolization is a critical determinant of the molecule's reactivity profile.

-

1,3-Cyclopentanedione: This isomer exhibits significant enol content. The methylene protons at the C2 position are flanked by two electron-withdrawing carbonyl groups, rendering them highly acidic (pKa ≈ 5.2).[1] Deprotonation generates a resonance-stabilized enolate, a potent nucleophile. The enol form itself is stabilized by intramolecular hydrogen bonding, making it a key reactive species in many transformations.[4]

-

1,2-Cyclopentanedione: This α-dione also enolizes, but to form a structure often referred to as a diosphenol.[5] The enol is predicted to be more stable than the diketo form.[6] While the enol form of 1,3-diones is nucleophilic at the central carbon, the diosphenol of 1,2-diones behaves more like a phenol, with the enolic hydroxyl group exhibiting significant nucleophilicity.[5] Its acidity is considerably lower than its 1,3-counterpart, with a pKa value around 8.6.[7]

Influence of Ring Strain

The five-membered ring of cyclopentane inherently possesses some degree of torsional strain. The introduction of sp²-hybridized carbonyl carbons can alter this strain. Reactions that convert sp² centers to sp³ centers (e.g., nucleophilic addition) can be influenced by the resulting change in ring geometry. This factor can affect reaction rates and equilibria compared to acyclic or six-membered ring analogues.

Chapter 2: Key Reactions of 1,3-Cyclopentanedione: The Workhorse Synthon

The acidic methylene bridge makes 1,3-cyclopentanedione a superb nucleophile upon deprotonation, enabling a host of indispensable carbon-carbon bond-forming reactions.

Michael Addition: Formation of 1,5-Dicarbonyl Systems

The conjugate addition of the 1,3-cyclopentanedione enolate to α,β-unsaturated carbonyl compounds (Michael acceptors) is a cornerstone reaction in synthesis.[2] This transformation provides access to 1,5-dicarbonyl compounds, which are versatile intermediates for subsequent cyclizations and functional group manipulations.[2][8]

Causality in Protocol Design: The choice of catalyst and reaction conditions is paramount. While strong bases can be used, organocatalysts like chiral tertiary amine-squaramides have emerged as powerful tools for achieving high enantioselectivity.[9] Solvent-free, mechanochemical methods (grinding) can also be highly effective, offering a greener and often faster alternative.[2]

Experimental Protocol: Organocatalytic Michael Addition to a Chalcone[2]

-

Reagent Preparation: To a solution of a bifunctional tertiary amine-squaramide organocatalyst (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL), add 1,3-cyclopentanedione (0.3 mmol, 1.5 equivalents).

-

Reaction Initiation: Stir the mixture until the catalyst is fully dissolved. Add the chalcone (0.2 mmol, 1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for the specified time (e.g., 48 hours). The progress is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired Michael adduct.

Aldol and Knoevenagel Condensations

The reactive enolate of 1,3-cyclopentanedione can also participate in aldol-type reactions with aldehydes and ketones.[10] The initial aldol adduct can then undergo dehydration to form a condensed α,β-unsaturated product, a reaction known as the Knoevenagel condensation. These reactions are fundamental for extending carbon chains and forming new rings.[11][12]

Causality in Protocol Design: The reaction can be catalyzed by both acids and bases. The choice depends on the substrate and desired outcome. For instance, heterogeneous catalysts like modified metal oxides can provide high yields and selectivity while simplifying product purification.[10] Organocatalysts such as L-proline are particularly effective for intramolecular aldolizations, proceeding through an enamine intermediate and often affording high stereoselectivity.[13]

Alkylation and Acylation

The nucleophilic C2 carbon can be readily alkylated or acylated using appropriate electrophiles. This reaction is a direct method for introducing substituents onto the cyclopentane core.

Causality in Protocol Design: A key consideration is preventing O-alkylation in favor of the desired C-alkylation. This is typically achieved by using a strong base to form the enolate, which is then reacted with an alkyl halide or acyl chloride. The choice of solvent is critical; polar aprotic solvents like DMF or THF are often used to solvate the counter-ion without interfering with the nucleophilicity of the enolate.

| Reaction Type | Typical Electrophile | Product Type | Typical Conditions |

| Michael Addition | Chalcones, Nitroalkenes | 1,5-Dicarbonyl Adduct | Organocatalyst (e.g., squaramide) in Toluene, RT[2] |

| Aldol Condensation | Aromatic Aldehydes | α,β-Unsaturated Ketone | TiCl₃(SO₃CF₃), CH₂Cl₂, RT[14] |

| Knoevenagel | Benzaldehyde | Benzylidene derivative | L-proline in DMSO, 60 °C[15] |

| Reductive Alkylation | Aldehydes + Hydride Donor | 2-Alkyl-1,3-dione | L-proline, Hantzsch ester, CH₂Cl₂[4] |

Table 1: Summary of Selected Reactions and Conditions for 1,3-Cyclopentanedione.

Chapter 3: The Unique Reactivity of 1,2-Cyclopentanedione